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Compound of Interest

Compound Name: Angeloylgomisin H

Cat. No.: B3029435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Angeloylgomisin H, a lignan isolated from Schisandra chinensis, has garnered interest for its

potential therapeutic properties. This guide provides a comprehensive comparison of the

bioactivity of Angeloylgomisin H with other lignans from the same plant, namely Gomisin J

and Schisandrin B. The information presented is supported by experimental data to aid in the

evaluation of its potential as a therapeutic agent.

Comparative Bioactivity Profile
The bioactivities of Angeloylgomisin H, Gomisin J, and Schisandrin B have been evaluated

across several key therapeutic areas: neuroprotection, anti-inflammatory, and anticancer

activities. A summary of the quantitative data is presented below.
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Compound Bioactivity Assay Cell Line Result

Angeloylgomisin

H
Neuroprotection

t-BHP-induced

cytotoxicity
HT22 Inactive[1]

Anticancer Cytotoxicity
MCF7, HEK293,

CAL27

IC50: 100-200

µg/mL[2]

Gomisin J Neuroprotection
t-BHP-induced

cytotoxicity
HT22

EC50: 43.3 ± 2.3

μM[1]

Anti-

inflammatory

LPS-induced

Nitric Oxide

Production

RAW 264.7
Active inhibitor[3]

[4]

Anticancer Cytotoxicity
MCF7, MDA-MB-

231

Suppressed

proliferation at

<10 µg/mL

Schisandrin B Neuroprotection Oxidative stress

Protects neurons

via Nrf2/Keap1

pathway

Anti-

inflammatory

LPS-induced

inflammation
Lymphocytes

Inhibits

proliferation and

cytokine

secretion via

Nrf2 and NF-κB

Anticancer Cytotoxicity HCT116 IC50: 75 µM

In-Depth Analysis of Bioactivities
Neuroprotective Effects
Oxidative stress is a significant contributor to neurodegenerative diseases. A key experimental

model to assess neuroprotective potential involves inducing cytotoxicity in neuronal cells with

agents like tert-butyl hydroperoxide (t-BHP).

In a comparative study using the HT22 hippocampal cell line, Angeloylgomisin H was found

to be inactive in protecting against t-BHP-induced cytotoxicity. In stark contrast, Gomisin J
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demonstrated a significant protective effect with a half-maximal effective concentration (EC50)

of 43.3 ± 2.3 μM. Further research on Gomisin J has revealed its neuroprotective mechanisms

involve the reduction of apoptosis, inflammation, and oxidative stress in cerebral

ischemia/reperfusion models. Schisandrin B also exhibits neuroprotective properties by

modulating the Nrf2/Keap1 antioxidant pathway, a key regulator of cellular defense against

oxidative stress.

Oxidative Stress

Neuronal Cell (HT22)Compound Intervention

t-BHP

↑ Reactive Oxygen Species

induces

↑ Apoptosis Neuronal Cell Death

Angeloylgomisin H
Inactive

Gomisin J Inhibits (EC50: 43.3 µM)

Click to download full resolution via product page

Neuroprotective activity comparison in HT22 cells.

Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The ability of a compound to

inhibit the production of inflammatory mediators, such as nitric oxide (NO) in lipopolysaccharide

(LPS)-stimulated macrophages, is a key indicator of its anti-inflammatory potential.

While specific IC50 values for Angeloylgomisin H in anti-inflammatory assays are not readily

available, studies on other Schisandra lignans provide valuable comparative insights. Gomisin

J, Gomisin N, and Schisandrin C have been shown to reduce NO production in LPS-stimulated

RAW 264.7 macrophages. The anti-inflammatory effects of these compounds are mediated

through the blockage of the p38 MAPK and JNK signaling pathways. Schisandrin B has also
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been demonstrated to exert its anti-inflammatory effects by modulating the redox-sensitive

transcription factors Nrf2 and NF-κB.

Inflammatory Stimulus

Macrophage (RAW 264.7)

Lignan Intervention

LPS

p38 MAPK / JNK
Phosphorylation

activates

NF-κB Activation iNOS Expression ↑ Nitric Oxide Production

Gomisin J, Gomisin N,
Schisandrin C

Inhibits

Click to download full resolution via product page

Anti-inflammatory signaling pathway of Schisandra lignans.

Anticancer Effects
The cytotoxic activity of a compound against cancer cell lines is a primary indicator of its

anticancer potential. The half-maximal inhibitory concentration (IC50) is a key metric used to

quantify this activity.

Angeloylgomisin H has demonstrated moderate cytotoxic activity against several human

cancer cell lines, including MCF7 (breast cancer), HEK293 (human embryonic kidney), and

CAL27 (tongue squamous cell carcinoma), with IC50 values in the range of 100-200 µg/mL. In

comparison, other lignans from Schisandra have shown more potent anticancer effects.

Gomisin J was found to suppress the proliferation of MCF7 and MDA-MB-231 breast cancer

cells at concentrations below 10 µg/mL. Schisandrin B exhibited an IC50 value of 75 µM in

HCT116 colon cancer cells.

Experimental Protocols
t-BHP-Induced Cytotoxicity Assay in HT22 Cells
This assay evaluates the neuroprotective effect of a compound against oxidative stress-

induced cell death.
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Cell Culture: HT22 murine hippocampal cells are cultured in Dulbecco's Modified Eagle's

Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with

various concentrations of the test compound (e.g., Angeloylgomisin H, Gomisin J) for a

specified period (e.g., 1-2 hours).

Induction of Cytotoxicity: tert-butyl hydroperoxide (t-BHP) is added to the wells (excluding the

control group) to a final concentration that induces significant cell death (e.g., 25-100 µM)

and incubated for a further 24 hours.

Cell Viability Assessment (MTT Assay):

The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well.

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals

by viable cells.

The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the

formazan crystals.

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis: Cell viability is expressed as a percentage of the control group. The EC50

value is calculated as the concentration of the compound that provides 50% protection

against t-BHP-induced cell death.
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t-BHP Cytotoxicity Assay Workflow

Seed HT22 cells in 96-well plate

Pre-treat with compound

Induce oxidative stress with t-BHP

Incubate for 24h

Assess cell viability (MTT assay)

Measure absorbance and calculate EC50

Click to download full resolution via product page

Workflow for t-BHP induced cytotoxicity assay.

LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to

inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with

10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with

various concentrations of the test compound for 1-2 hours.

Stimulation: LPS is added to the wells (except for the control group) to a final concentration

of 1 µg/mL to induce an inflammatory response.

Incubation: The plates are incubated for 24 hours.

Nitric Oxide Measurement (Griess Assay):

The cell culture supernatant is collected.

The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-

naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric

reaction to occur.

The absorbance is measured at approximately 540 nm.

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a

standard curve. The inhibitory effect of the compound on NO production is calculated.

MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound

on cancer cell lines.

Cell Seeding: Cancer cells (e.g., MCF7, HCT116) are seeded into 96-well plates at an

appropriate density and allowed to adhere overnight.

Compound Treatment: The cells are treated with a range of concentrations of the test

compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).

MTT Addition: The culture medium is replaced with fresh medium containing MTT (0.5

mg/mL) and incubated for 4 hours.
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Formazan Solubilization: The medium is removed, and DMSO is added to each well to

dissolve the purple formazan crystals.

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control

cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is

determined from the dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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